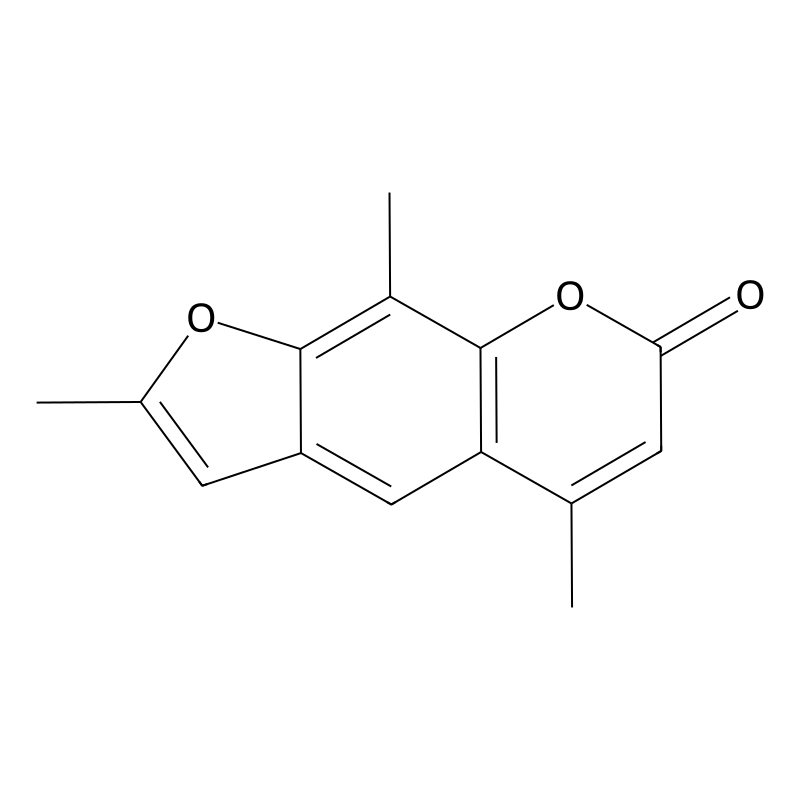CCR2 antagonist 4

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Mechanism of Action
CCR2 antagonist 4 belongs to a class of drugs known as CCR2 antagonists. These drugs target a specific protein on the surface of cells called the CCR2 chemokine receptor. CCR2 plays a crucial role in the immune system by attracting immune cells to sites of inflammation []. CCR2 antagonist 4 binds to CCR2, preventing other molecules, particularly Monocyte chemoattractant protein-1 (MCP-1), from attaching and activating the receptor [, , ]. This inhibition disrupts the migration of immune cells, potentially leading to reduced inflammation.
Potential Therapeutic Applications
Due to its ability to modulate CCR2 activity, CCR2 antagonist 4 is being investigated for its therapeutic potential in various inflammatory conditions. Here are some specific areas of research:
- Autoimmune Diseases: Many autoimmune diseases, such as rheumatoid arthritis and psoriasis, involve chronic inflammation. Studies suggest that CCR2 antagonists like antagonist 4 might help regulate immune cell migration and reduce inflammation in these conditions [].
- Fibrotic Diseases: Fibrosis is a condition characterized by excessive scar tissue formation in organs. CCR2 has been implicated in the development of fibrosis, and CCR2 antagonist 4 is being explored for its potential to prevent or slow the progression of fibrotic diseases [].
- Neurodegenerative Diseases: Some neurodegenerative diseases, like Alzheimer's disease, are associated with neuroinflammation. CCR2 antagonist 4 is being investigated for its potential role in regulating neuroinflammation and protecting nerve cells [].
CCR2 antagonist 4, also known as Teijin compound 1 or CCR2 antagonist 4 hydrochloride, is a small molecule designed to inhibit the activity of the chemokine receptor CCR2. This receptor plays a significant role in various inflammatory processes and diseases, including atherosclerosis, multiple sclerosis, and cancer. The compound has been characterized for its selective binding and antagonistic properties against the CCR2 receptor, which is crucial for mediating immune responses through the interaction with its ligand, CCL2 (also known as monocyte chemoattractant protein-1) .
Specific synthetic routes may vary based on desired modifications to enhance potency or selectivity.
CCR2 antagonist 4 has demonstrated significant biological activity in various studies:
- Inhibition of CCL2 Binding: It effectively inhibits the binding of CCL2 to mouse monocytes with nanomolar potency (IC50 = 10 nM) .
- Reduction of Cell Migration: The compound suppresses CCL2-mediated migration and invasion of cancer cells, such as A549 lung adenocarcinoma cells, by downregulating matrix metalloproteinase-9 (MMP-9) expression .
- Anti-inflammatory Effects: In vivo studies indicate that CCR2 antagonist 4 can reduce macrophage influx in models of delayed-type hypersensitivity, highlighting its potential as an anti-inflammatory agent .
The synthesis of CCR2 antagonist 4 involves several key steps typically characterized by:
- Formation of Key Intermediates: Initial reactions produce key intermediates that contain the essential structural motifs for CCR2 binding.
- Coupling Reactions: These intermediates are then coupled through various
CCR2 antagonist 4 is primarily researched for its potential applications in:
- Cancer Therapy: By inhibiting tumor cell migration and invasion, it may serve as a therapeutic agent against metastatic cancers.
- Autoimmune Diseases: Its anti-inflammatory properties suggest potential use in conditions like multiple sclerosis and rheumatoid arthritis.
- Cardiovascular Diseases: Targeting CCR2 may help mitigate atherogenesis and other inflammatory processes associated with cardiovascular conditions .
Interaction studies have shown that CCR2 antagonist 4 binds selectively to the CCR2 receptor without significant cross-reactivity with other chemokine receptors. The compound's affinity for CCR2 has been characterized through various assays, indicating a high degree of specificity and potency compared to other antagonists . Kinetic studies reveal that it has a slower dissociation rate from the human CCR2 receptor compared to existing antagonists like INCB3344, suggesting prolonged action in biological systems .
Several compounds exhibit similar antagonistic properties against CCR2. Here are some notable examples:
| Compound Name | Chemical Structure Characteristics | Unique Features |
|---|---|---|
| INCB3344 | Small molecule | High selectivity for mouse CCR2; effective in vivo |
| CAS 445479-97-0 | Cis-diamidocyclohexyl urea | High affinity; inhibits CCL2-mediated cell functions |
| 4-Azetidinyl-1-thiazoyl-cyclohexane | Contains azetidine ring | Divergent SAR studies; potential for CNS-targeted therapies |
| Teijin Compound 1 | Similar to CCR2 antagonist 4 | Specific modifications enhance selectivity |
CCR2 antagonist 4 stands out due to its unique binding profile and longer retention time on human CCR2 compared to other compounds, which may translate into enhanced therapeutic efficacy .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
Melting Point
UNII
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H351 (97.5%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Pharmacology
MeSH Pharmacological Classification
ATC Code
D05 - Antipsoriatics
D05A - Antipsoriatics for topical use
D05AD - Psoralens for topical use
D05AD01 - Trioxysalen
D - Dermatologicals
D05 - Antipsoriatics
D05B - Antipsoriatics for systemic use
D05BA - Psoralens for systemic use
D05BA01 - Trioxysalen
Mechanism of Action
Pictograms


Corrosive;Health Hazard
Other CAS
Wikipedia
Use Classification
General Manufacturing Information
Dates
Thazhathveetil AK, Liu ST, Indig FE, Seidman MM: Psoralen conjugates for visualization of genomic interstrand cross-links localized by laser photoactivation. Bioconjug Chem. 2007 Mar-Apr;18(2):431-7. [PMID:17373769]
Higuchi M, Yamayoshi A, Kobori A, Yamaoka T, Murakami A: Synthesis and properties of photo-reactive antisense oligonucleotides containing 2'-O-psoralen-conjugated adenosine. Nucleic Acids Symp Ser (Oxf). 2005;(49):331-2. [PMID:17150768]








